molecular formula C14H23NO3 B5206372 2-[Methyl-[2-[2-(4-methylphenoxy)ethoxy]ethyl]amino]ethanol

2-[Methyl-[2-[2-(4-methylphenoxy)ethoxy]ethyl]amino]ethanol

Cat. No.: B5206372
M. Wt: 253.34 g/mol
InChI Key: YICJNUBBLXTUEX-UHFFFAOYSA-N
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Description

2-[Methyl-[2-[2-(4-methylphenoxy)ethoxy]ethyl]amino]ethanol is a chemical compound with the molecular formula C17H29NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methylphenoxy group and an ethoxyethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-[2-[2-(4-methylphenoxy)ethoxy]ethyl]amino]ethanol typically involves the reaction of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with 2-(2-chloroethoxy)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-[2-[2-(4-methylphenoxy)ethoxy]ethyl]amino]ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: The major products include carboxylic acids and aldehydes.

    Reduction: The major products are alcohols and amines.

    Substitution: The major products depend on the nucleophile used but can include ethers and amines.

Scientific Research Applications

2-[Methyl-[2-[2-(4-methylphenoxy)ethoxy]ethyl]amino]ethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[Methyl-[2-[2-(4-methylphenoxy)ethoxy]ethyl]amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. It may also interact with enzymes, altering their activity and affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Dimethylamino)ethoxy]ethanol
  • 2-(4-Methylphenoxy)ethanol
  • 4-Methyl-2-pentanol

Uniqueness

2-[Methyl-[2-[2-(4-methylphenoxy)ethoxy]ethyl]amino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[methyl-[2-[2-(4-methylphenoxy)ethoxy]ethyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13-3-5-14(6-4-13)18-12-11-17-10-8-15(2)7-9-16/h3-6,16H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICJNUBBLXTUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOCCN(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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